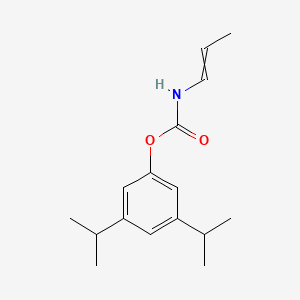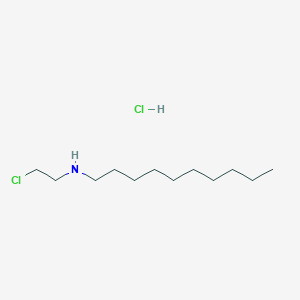
Tetradec-5-YN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradec-5-YN-2-OL is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a hydroxyl group (-OH) attached to the second carbon of a tetradec-5-yne chain. It is a long-chain alkyne alcohol with the molecular formula C14H26O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradec-5-YN-2-OL can be synthesized through various methods. One common approach involves the alkylation of acetylide ions. For instance, the reaction between 1-bromoundecane and prop-2-yn-1-ol can yield tetradec-2-yn-1-ol . Another method involves the use of 10-bromodecan-1-ol and acetylene or tetradec-1-yne and 2-methylbut-3-yn-2-ol along with α-picoline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradec-5-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Tetradec-5-ynoic acid.
Reduction: Tetradec-5-ene-2-ol or tetradecane-2-ol.
Substitution: Tetradec-5-yn-2-chloride.
Wissenschaftliche Forschungsanwendungen
Tetradec-5-YN-2-OL has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tetradec-5-YN-2-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the triple bond play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradec-5-ynoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Tetradec-1-yne: Similar alkyne chain but without the hydroxyl group.
Tetradec-5-ene-2-ol: Similar structure but with a double bond instead of a triple bond.
Eigenschaften
CAS-Nummer |
88723-05-1 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
tetradec-5-yn-2-ol |
InChI |
InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-9,12-13H2,1-2H3 |
InChI-Schlüssel |
QQZMTYJFNOCWCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC#CCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


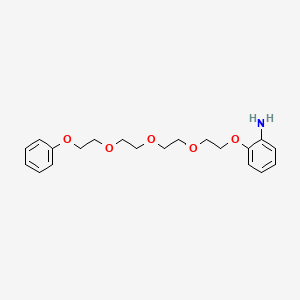
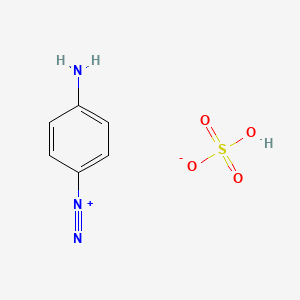

![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)
![1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B14382882.png)
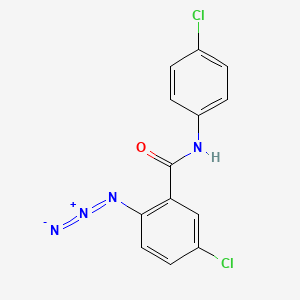

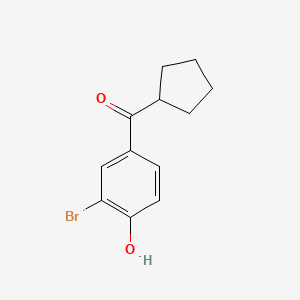
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
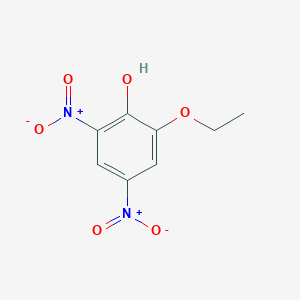
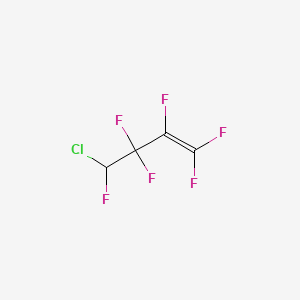
![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
